molecular formula C19H17NO4 B1386965 Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate CAS No. 1171383-10-0

Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B1386965
CAS No.: 1171383-10-0
M. Wt: 323.3 g/mol
InChI Key: MADWTWOBSPZXBJ-UHFFFAOYSA-N
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Description

Overview of Indole-Based Compounds

Indole derivatives are bicyclic aromatic heterocycles comprising a benzene ring fused to a pyrrole ring. These compounds are ubiquitous in nature, serving as structural backbones for neurotransmitters (e.g., serotonin), plant hormones (e.g., auxins), and alkaloids (e.g., psilocybin). The indole scaffold’s reactivity at positions C2, C3, and N1 enables diverse functionalization, facilitating applications in drug discovery, agrochemicals, and materials science.

Table 1: Key Natural and Synthetic Indole Derivatives

Compound Biological Role Structural Features
Serotonin Neurotransmitter 5-Hydroxy substitution at C5
Indole-3-acetic acid Plant growth hormone Carboxylic acid at C3
Vincristine Anticancer alkaloid Complex polycyclic indole framework
Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate Synthetic intermediate Benzyl, formyl, and methoxy groups

Historical Context and Discovery

The study of indoles began in the mid-19th century with the isolation of indole from indigo dye by Adolf von Baeyer. Early synthetic methods, such as the Fischer indole synthesis (1883), laid the groundwork for modern indole chemistry. This compound emerged as a product of advancements in regioselective functionalization, particularly through metal-catalyzed cross-coupling and Vilsmeier-Haack formylation. Its synthesis often involves multi-step routes, including alkylation of indole precursors followed by formylation and esterification.

Relevance of the Compound in Contemporary Chemical Research

This compound is pivotal in medicinal chemistry for designing sphingosine-1-phosphate (S1P) receptor antagonists, which show promise in treating autoimmune diseases. Its formyl and ester groups serve as handles for further derivatization, enabling the construction of polycyclic frameworks for drug candidates. In materials science, its electronic properties are exploited in organic semiconductors and fluorescent probes.

Table 2: Applications in Drug Synthesis

Application Target Pathway/Receptor Key Modifications
S1P receptor antagonists Immunomodulation Substitution at C2 and C3
Anticancer agents Tubulin inhibition Addition of vinyl or aryl groups
Antimicrobial compounds Enzyme inhibition Functionalization at N1

Scope and Structure of the Review

This review focuses on the synthetic methodologies, structural characterization, and applications of this compound. Emphasis is placed on its role as a building block in pharmaceutical synthesis and catalytic transformations. Excluded are discussions on pharmacokinetics, toxicity, and industrial-scale production processes. Subsequent sections will delve into synthetic strategies, spectroscopic analysis, and case studies of its use in drug discovery.

Properties

IUPAC Name

methyl 1-benzyl-3-formyl-6-methoxyindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-23-14-8-9-15-16(12-21)18(19(22)24-2)20(17(15)10-14)11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADWTWOBSPZXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=CC=CC=C3)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a crucial building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in studying reaction mechanisms.
  • Reactivity Studies: The compound undergoes multiple reactions, including oxidation, reduction, and substitution, which are essential for understanding the reactivity of indole derivatives.

2. Biological Activities:

  • Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity: Preliminary studies suggest that it may exhibit anticancer properties by interacting with cellular proteins involved in apoptosis and other critical pathways . The formyl group may facilitate hydrogen bonding with biological macromolecules.
  • Anti-inflammatory Effects: Investigations into its anti-inflammatory properties are ongoing, with promising results in modulating inflammatory pathways.

3. Medicinal Chemistry:

  • Drug Discovery: Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate is being explored as a lead compound in drug development due to its diverse biological activities. It has shown potential in treating infections and cancers by targeting specific molecular pathways .
  • Therapeutic Applications: The compound's unique structural features may enhance its therapeutic efficacy and specificity compared to other indole derivatives.

Industrial Applications

1. Dyes and Pigments:

  • The compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties imparted by the indole structure. Its ability to undergo various chemical modifications allows for the creation of tailored dye products.

2. Material Science:

  • In material science, this compound is being investigated for its potential use in developing advanced materials with specific optical or electronic properties.

Case Studies

Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research examined the anticancer potential of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition of bacterial growth, supporting its application in antibiotic development.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, while the methoxy and benzyl groups can modulate the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Positioning and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous indole derivatives:

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Notable Properties/Interactions
Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate 1-benzyl, 3-formyl, 6-methoxy, 2-methyl ester Formyl, ester, methoxy 339.34 g/mol† Potential for hydrogen bonding, π-π stacking
Ethyl 5-methoxyindole-2-carboxylate 5-methoxy, 2-ethyl ester Ester, methoxy 235.23 g/mol Commercial availability (>97% purity)
2-Benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile 1-(4-methylphenyl), 2-benzyl, 3-cyano, 6-chloro Cyano, benzyl, chloro 379.87 g/mol C–H···π and Cl···π interactions
Ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate 1-propyl, 2-benzyl, 3-ethyl ester Ester, benzyl 335.40 g/mol Dihedral angle: 80.91° (indole-tolyl)

†Calculated based on molecular formula C₁₉H₁₇NO₅.

Key Observations:

Substituent Effects on Geometry: The dihedral angle between the indole and aromatic rings in the title compound is expected to differ from analogs. For example, 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile exhibits an indole-tolyl dihedral angle of 86.97° , while ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate shows a smaller angle (80.91°) due to steric effects from the propyl group . The formyl group at position 3 may enhance hydrogen-bonding interactions compared to cyano or ester groups, influencing crystal packing.

Functional Group Impact on Reactivity: The formyl group (in the title compound) offers a reactive site for further derivatization (e.g., condensation reactions), unlike the cyano group in 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile . Methoxy groups at position 6 (title compound) vs.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : Compounds like 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile form dimers via weak C–H···N hydrogen bonds . The title compound’s formyl group may act as a hydrogen-bond acceptor, enabling similar or stronger interactions.
  • π-Interactions : The benzyl group in the title compound could participate in C–H···π or π-π stacking, analogous to the Cl···π interactions observed in .

Limitations and Data Gaps

  • No direct crystallographic data or biological activity reports for the title compound were found in the provided evidence. Further experimental studies are needed to validate theoretical comparisons.

Biological Activity

Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate (CAS Number: 1171383-10-0) is a complex organic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula : C19_{19}H17_{17}N O4_{4}
Molecular Weight : 323.35 g/mol
IUPAC Name : Methyl 1-benzyl-3-formyl-6-methoxyindole-2-carboxylate

The compound features a benzyl group, a formyl group, and a methoxy group attached to the indole core. This unique arrangement contributes to its diverse chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several steps, often starting from readily available precursors through methods such as Fischer indole synthesis. This method involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions to form the indole core .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds in the indole family can possess antimicrobial properties. Specific evaluations of this compound suggest it may inhibit the growth of certain bacterial strains, although detailed quantitative data on its efficacy is still emerging.

Anticancer Activity

Recent investigations highlight the potential of this compound as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance:

  • Cell Viability Assays : The compound showed significant inhibition of cell proliferation at concentrations ranging from 5 to 20 μM.
  • Apoptosis Induction : Morphological changes indicative of apoptosis were observed at 1 μM, with enhanced caspase activity at higher concentrations .
Cell Line IC50 (μM) Caspase Activity (Fold Increase)
MDA-MB-231101.33 - 1.57
HepG28Not specified

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes and Receptors : The formyl group may participate in hydrogen bonding with target proteins, while the methoxy and benzyl groups could influence lipophilicity and membrane permeability.
  • Microtubule Destabilization : Similar compounds have been shown to affect microtubule dynamics, suggesting a possible pathway for anticancer activity .

Case Studies

Several case studies have explored the biological activity of related indole derivatives, providing insights into structure–activity relationships (SAR):

  • Indole Derivatives in Cancer Therapy : A study reported that indole derivatives with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines.
  • Antimicrobial Screening : Another investigation highlighted the antimicrobial efficacy of various indole compounds against resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate?

The compound is synthesized via condensation reactions involving 3-formylindole-2-carboxylate derivatives as key intermediates. Two primary methods are:

  • Method A : Refluxing 3-formyl-1H-indole-2-carboxylate with substituted thiazolones or arylaminothiazolones in acetic acid for 3–5 hours. This yields crystalline products after recrystallization from DMF/acetic acid .
  • Method B : Using thiourea derivatives, chloroacetic acid, and sodium acetate under similar reflux conditions. This method emphasizes regioselective formyl group reactivity .

Q. Key considerations :

  • Purification involves sequential washing with acetic acid, water, ethanol, and diethyl ether .
  • Yield optimization depends on stoichiometric ratios (1.0–1.1 equiv of reactants) and reaction duration .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Essential techniques :

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (e.g., 1704 cm⁻¹ for methyl esters) and formyl (CHO) groups .
  • X-ray crystallography : Resolves molecular geometry using programs like SHELXL for refinement. For example, dihedral angles between indole and benzyl groups (~80–87°) and intermolecular interactions (C–H⋯π, Cl⋯π) are critical for structural validation .
  • UV-Vis spectroscopy : Detects π→π* transitions (λmax ~297 nm in methanol) .

Data interpretation : Contradictions in spectral data (e.g., unexpected NOE correlations) are resolved by cross-referencing crystallographic data and optimizing measurement conditions (e.g., solvent polarity, temperature) .

Advanced Research Questions

Q. How can regioselective functionalization at the indole ring be achieved, particularly for the formyl and methoxy groups?

Regioselectivity challenges arise due to competing reactivity at positions 1, 3, and 6. Strategies include:

  • Protecting groups : Temporarily block the methoxy group during benzylation or formylation to direct reactions to specific sites .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the formyl group, while acetic acid promotes electrophilic aromatic substitution .
  • Catalysis : Lewis acids (e.g., NaOAc) stabilize transition states in condensation reactions, improving selectivity .

Example : In the synthesis of derivatives, the formyl group at position 3 reacts preferentially with thiazolones, leaving the methoxy group at position 6 intact .

Q. What intermolecular interactions dominate the crystal packing, and how do they influence physicochemical properties?

Crystal packing is governed by:

  • Weak hydrogen bonds : C–H⋯O/N interactions (e.g., between methylene donors and nitrile acceptors) stabilize dimer formation .
  • C–H⋯π and halogen⋯π interactions : These interactions (e.g., Cl⋯π distance ~3.4 Å) contribute to columnar stacking along the crystallographic axis, enhancing thermal stability .
  • Dihedral angles : Angles between the indole core and substituents (e.g., 86.97° for benzyl groups) affect molecular planarity and solubility .

Q. Impact on properties :

  • Increased melting points due to dense packing.
  • Reduced solubility in nonpolar solvents caused by π-stacking .

Q. How are computational methods like molecular dynamics (MD) simulations applied to study this compound’s behavior?

While direct MD data for this compound is lacking, analogous studies on similar indoles reveal:

  • Conformational flexibility : The benzyl group rotates freely in solution, but crystallographic constraints limit motion .
  • Solvent interactions : Methanol and DMSO stabilize the protonated indole nitrogen via hydrogen bonding, critical for drug delivery applications .
  • Docking studies : Formyl and methoxy groups participate in hydrogen bonding with biological targets (e.g., enzyme active sites), guiding medicinal chemistry optimizations .

Q. How do researchers resolve contradictions between spectroscopic and crystallographic data?

Case example : Discrepancies in NMR chemical shifts (e.g., unexpected downfield shifts) are addressed by:

  • Variable-temperature NMR : Identifies dynamic effects (e.g., rotameric equilibria of the benzyl group) .
  • DFT calculations : Predict theoretical spectra and compare with experimental data to assign signals accurately .
  • Multi-technique validation : Cross-check IR, UV-Vis, and X-ray data to confirm functional group assignments .

Q. What are the implications of this compound’s structural features for medicinal chemistry?

The formyl group enables Schiff base formation with biological amines (e.g., lysine residues), making it a candidate for:

  • Enzyme inhibition : Targeting aldehyde dehydrogenases or kinases via covalent bonding .
  • Antimicrobial agents : Derivatives with thiazole moieties show activity against Gram-positive bacteria .
  • Prodrug design : Ester hydrolysis (e.g., methyl to carboxylic acid) modulates bioavailability .

Q. Methodological Recommendations

  • Synthesis : Prioritize Method A for higher yields and scalability .
  • Crystallography : Use SHELXL for refinement and report anisotropic displacement parameters for accurate disorder modeling .
  • Data reporting : Include CIF files for crystallographic data and full spectral assignments (e.g., ¹H/¹³C NMR, HSQC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.